molecular formula C14H25NO11 B12059247 beta-D-Galp-(1->3)-beta-D-GalpNAc

beta-D-Galp-(1->3)-beta-D-GalpNAc

Cat. No.: B12059247
M. Wt: 383.35 g/mol
InChI Key: HMQPEDMEOBLSQB-UFLFEMAHSA-N
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Description

Beta-D-Galp-(1->3)-beta-D-GalpNAc: is a compound composed of two sugar units: D-galactopyranose and N-acetyl-D-galactopyranosamine . These sugars are connected by a (1→3) glycosidic linkage at the non-reducing end. The structure of this disaccharide is as follows:

β-D-Galp-(1→3)-β-D-GalpNAc\text{β-D-Galp-(1→3)-β-D-GalpNAc} β-D-Galp-(1→3)-β-D-GalpNAc

Preparation Methods

Synthetic Routes: The synthesis of beta-D-Galp-(1->3)-beta-D-GalpNAc involves several steps. One common approach is the glycosylation of a suitable acceptor molecule with an activated galactose donor. The glycosylation reaction can be catalyzed by enzymes or achieved through chemical methods.

Reaction Conditions:

    Donor Activation: The galactose donor (usually protected as a glycosyl donor) is activated using reagents such as or .

    Glycosylation: The activated donor reacts with the acceptor (usually N-acetyl-D-galactosamine) under controlled conditions (solvent, temperature, and time).

    Deprotection: After glycosylation, protective groups are removed to yield the final compound.

Industrial Production: Industrial production methods may involve enzymatic processes, fermentation, or chemical synthesis. specific details on large-scale production are proprietary and may vary among manufacturers.

Chemical Reactions Analysis

Reactions: Beta-D-Galp-(1->3)-beta-D-GalpNAc can participate in various reactions:

    Oxidation: It may undergo oxidation at specific functional groups.

    Reduction: Reduction reactions can modify its structure.

    Substitution: Substitution reactions can replace specific atoms or groups.

    Glycosylation: It can serve as a glycosyl donor or acceptor in further glycosylation reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like are used for selective oxidation.

    Reduction: or with a suitable catalyst can reduce specific functional groups.

    Substitution: Various reagents (e.g., , , or ) can be employed.

    Glycosylation: Enzymes (such as glycosyltransferases) or chemical catalysts facilitate glycosylation.

Major Products: The major products depend on the specific reactions and conditions applied. These could include modified disaccharides, glycoconjugates, or derivatives.

Scientific Research Applications

Beta-D-Galp-(1->3)-beta-D-GalpNAc finds applications in:

    Immunology: It serves as an (a specific site on an antigen) recognized by antibodies.

    Cancer Research: Its presence on cell surfaces influences cell adhesion and signaling.

    Glycobiology: Understanding its role in glycan structures and interactions.

Mechanism of Action

The exact mechanism of action remains an active area of research. its involvement in cell recognition, immune responses, and cell signaling pathways is well-documented.

Comparison with Similar Compounds

Beta-D-Galp-(1->3)-beta-D-GalpNAc is unique due to its specific glycosidic linkage. Similar compounds include:

    Beta-D-Galp-(1->3)-alpha-D-GalpNAc: A related disaccharide with an alpha linkage.

    Beta-D-Galp-(1->3)-D-GalpNAc: Another isomer with a different stereochemistry.

Properties

Molecular Formula

C14H25NO11

Molecular Weight

383.35 g/mol

IUPAC Name

N-[(2R,3R,4R,5R,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C14H25NO11/c1-4(18)15-7-12(9(20)6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9+,10+,11-,12-,13-,14+/m1/s1

InChI Key

HMQPEDMEOBLSQB-UFLFEMAHSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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